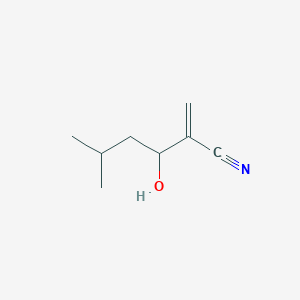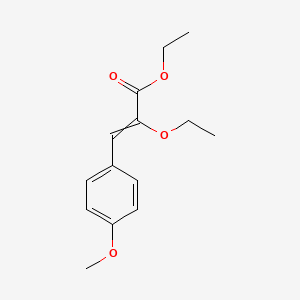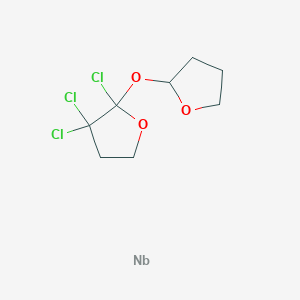
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a complex organometallic compound that features niobium as its central element. This compound is characterized by the presence of three chlorine atoms and an oxolane ring, which is a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of niobium pentachloride with oxolane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the substitution of chlorine atoms with oxolane groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation states of niobium.
Substitution: Chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium compounds, and various substituted derivatives
科学研究应用
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components.
作用机制
The mechanism of action of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane involves its interaction with various molecular targets. The compound can form complexes with different biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they may include coordination with metal centers and interactions with organic ligands.
相似化合物的比较
Similar Compounds
Niobium pentachloride: A simpler niobium compound with five chlorine atoms.
Niobium oxides: Compounds formed by the oxidation of niobium.
Organoniobium compounds: Various niobium-containing organometallic compounds with different ligands.
Uniqueness
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is unique due to its specific structure, which includes both chlorine atoms and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
119174-68-4 |
|---|---|
分子式 |
C8H11Cl3NbO3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Nb/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI 键 |
ZGWITZSJBVBFBC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


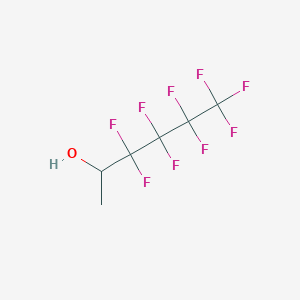
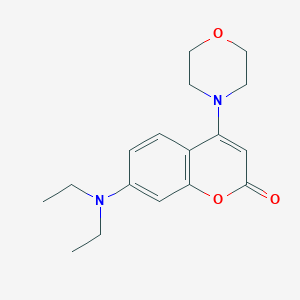
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
